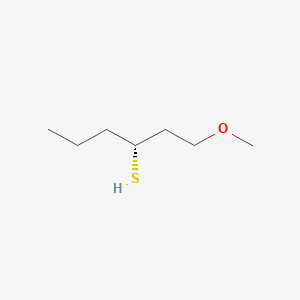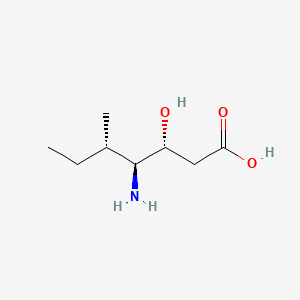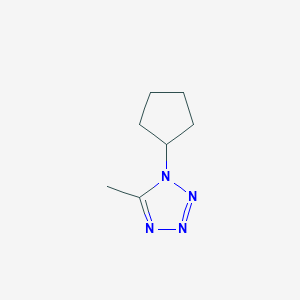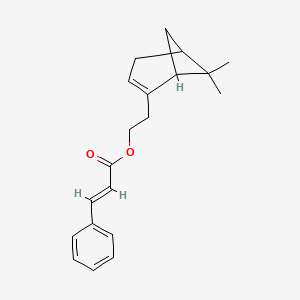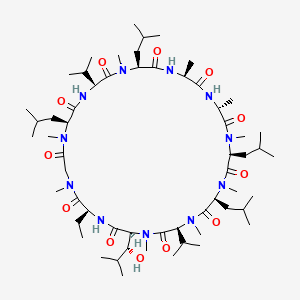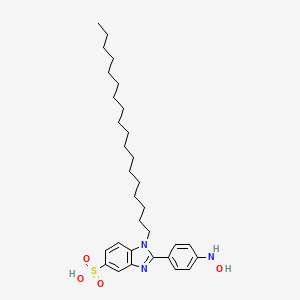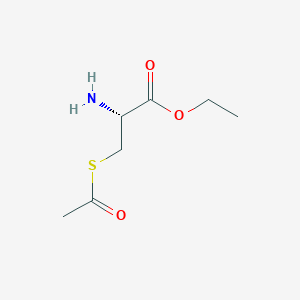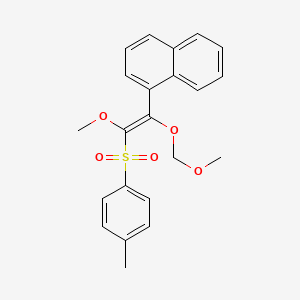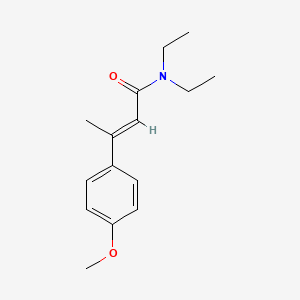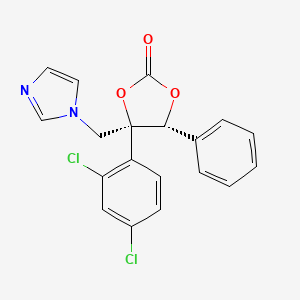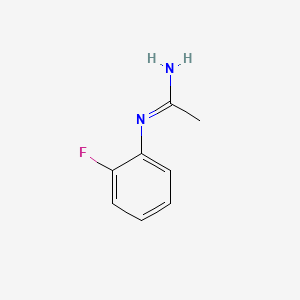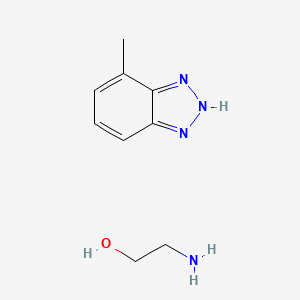
Einecs 265-003-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation methods for Einecs 265-003-3 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the compound.
Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations occur efficiently.
Industrial Production: Large-scale production of this compound involves the use of industrial reactors and purification systems to obtain the compound in high purity and yield.
Análisis De Reacciones Químicas
Einecs 265-003-3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under specific conditions to form oxidized products.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups in the compound with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions typically require specific solvents, catalysts, and temperature conditions to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives and transformed compounds.
Aplicaciones Científicas De Investigación
Einecs 265-003-3 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes to create new compounds and materials.
Biology: In biological research, this compound is used to study its effects on biological systems and its potential as a biochemical tool.
Medicine: The compound is investigated for its potential therapeutic properties and its role in drug development and pharmacological studies.
Industry: this compound is used in industrial processes for the production of various chemicals and materials, contributing to advancements in manufacturing and technology.
Mecanismo De Acción
The mechanism of action of Einecs 265-003-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Einecs 265-003-3 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Einecs 265-149-8: This compound has similar chemical properties and applications but differs in its specific molecular structure and reactivity.
Einecs 265-151-9: Another compound with comparable uses in industrial and research settings, but with distinct chemical characteristics.
Einecs 265-153-0: This compound shares some functional similarities but has unique properties that differentiate it from this compound.
Propiedades
Número CAS |
64665-56-1 |
|---|---|
Fórmula molecular |
C9H14N4O |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-aminoethanol;4-methyl-2H-benzotriazole |
InChI |
InChI=1S/C7H7N3.C2H7NO/c1-5-3-2-4-6-7(5)9-10-8-6;3-1-2-4/h2-4H,1H3,(H,8,9,10);4H,1-3H2 |
Clave InChI |
HEFHMARJQCTOLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC2=NNN=C12.C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


